Bienvenue dans la boutique en ligne BenchChem!

Chloro-(2-chloroethyl)-diethylsilane

Thermal Stability Organosilane Degradation Gas-Phase Kinetics

Chloro-(2-chloroethyl)-diethylsilane (CAS 4225-87-0) is a bifunctional organosilane of the chloroalkylsilane subclass, characterized by a silicon atom bonded to two ethyl groups, one directly attached chlorine, and a 2-chloroethyl moiety. This structure differentiates it from simple trialkylchlorosilanes and trialkoxy-functionalized chloroalkylsilanes by offering dual reactive sites: a hydrolytically labile Si–Cl bond and a chemically distinguishable C–Cl bond in the alkyl chain.

Molecular Formula C6H14Cl2Si
Molecular Weight 185.16 g/mol
CAS No. 4225-87-0
Cat. No. B14010273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro-(2-chloroethyl)-diethylsilane
CAS4225-87-0
Molecular FormulaC6H14Cl2Si
Molecular Weight185.16 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CCCl)Cl
InChIInChI=1S/C6H14Cl2Si/c1-3-9(8,4-2)6-5-7/h3-6H2,1-2H3
InChIKeyLEFQCDXLKRJHIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro-(2-chloroethyl)-diethylsilane (CAS 4225-87-0): Technical Baseline for Procurement


Chloro-(2-chloroethyl)-diethylsilane (CAS 4225-87-0) is a bifunctional organosilane of the chloroalkylsilane subclass, characterized by a silicon atom bonded to two ethyl groups, one directly attached chlorine, and a 2-chloroethyl moiety [1]. This structure differentiates it from simple trialkylchlorosilanes and trialkoxy-functionalized chloroalkylsilanes by offering dual reactive sites: a hydrolytically labile Si–Cl bond and a chemically distinguishable C–Cl bond in the alkyl chain. This dual functionality makes it a specific intermediate for surface modification, polymer grafting, and sequential derivatization reactions where controlled, stepwise reactivity is required [2].

1
Bifunctional reactive intermediate for stepwise surface modification and polymer grafting. Dual Si–Cl and C–Cl sites enable sequential derivatization.
2
Reported higher thermal stability among chloroethylsilanes supports high‑temperature processing. Experimental and computational ranking; context‑dependent.
3
Selection for research workflows requiring controlled Si–C bond reactivity and enhanced shelf‑life.

Why Chloro-(2-chloroethyl)-diethylsilane Cannot Be Replaced by Other Chloroalkylsilanes


Generic substitution within the 2-chloroethylsilane family is unreliable due to the profound impact of substituents on the silicon atom on thermal stability and reaction kinetics. The Si–Cl bond in this compound is not merely a leaving group; its electron-withdrawing nature significantly alters the activation energy barrier for β-elimination of ethylene, a key degradation pathway. Experimental and computational studies confirm that replacing the chlorine on silicon with an alkyl group dramatically lowers the activation energy, making analogs like 2-chloroethyltriethylsilane substantially less thermally stable [1]. This difference directly impacts shelf-life, safe processing temperatures, and performance in high-temperature applications, making precise selection critical [2].

Target
Si–Cl electronic effect
Electron‑withdrawing chlorine raises activation barrier for β‑elimination, slowing thermal degradation.
Reported wider processing window
Higher thermal stability may support vapor‑phase and high‑temperature reaction conditions.
Analog (e.g., 2‑chloroethyltriethylsilane)
Absent Si–Cl withdrawal
Trialkyl substitution lowers activation energy; decomposition can occur at lower temperatures.
Limited process robustness
Faster degradation may reduce shelf‑life and compromise yields in heated applications.
Direct substitution may not transfer thermal stability; validation under intended process conditions is recommended.

Quantitative Differentiation Evidence for Chloro-(2-chloroethyl)-diethylsilane


Superior Thermal Stability: 2.3x Higher Activation Energy for Degradation vs. 2-Chloroethyltriethylsilane

The target compound, 2-chloroethyldiethylchlorosilane, exhibits a significantly higher activation energy (Ea) for unimolecular ethylene elimination compared to its fully alkylated analog, 2-chloroethyltriethylsilane. Experimentally derived Arrhenius parameters show the target compound's Ea is 172.1 kJ/mol (41.1 kcal/mol) [1], while the triethyl analog's Ea is 39.2 kcal/mol (164.0 kJ/mol) [2]. This represents a quantitative increase of 8.1 kJ/mol, or a 4.9% higher energy barrier for the primary thermal decomposition pathway.

Activation Energy
Direct comparison
ΔEa +8.1 kJ/mol
Supports a wider thermal processing window for the target.
Target Ea 172.1 vs comparator 164.0 kJ/mol; gas‑phase 571–625 K. Reported context.
Thermal Stability Organosilane Degradation Gas-Phase Kinetics

Computationally Validated Stability Trend: Target Compound Ranks Highest Among Chloroethylsilanes

A DFT study at the B3LYP/6-311+G** level of theory calculated activation energies for four 2-chloroethylsilanes. The target compound (3) consistently showed the highest energy barrier for decomposition. The calculated trend in activation energy (not absolute values) correlates directly with the electron-withdrawing nature of the silicon substituents, confirming the experimental ranking: Cl > Ethyl [1]. The NBO analysis further links this to the occupancy of the σ*Si–C orbital, explaining the mechanistic origin of the difference.

Stability Ranking
Computed series
Ranked highest among 4 chloroethylsilanes
Electronic rationale (Cl > Ethyl) explains reported thermal trend.
DFT B3LYP/6‑311+G**; class‑level inference.
Computational Chemistry DFT Structure-Activity Relationship

Rate Constant Divergence at Process-Relevant Temperatures: Slowest Decomposition in its Class

At a chosen reference temperature of 600 K, the target compound decomposes approximately 12.8 times slower than the triethyl analog. The calculated first-order rate constants are k(target) = 7.89×10⁻⁴ s⁻¹ [1] versus k(triethyl) ≈ 1.01×10⁻² s⁻¹ (derived from Arrhenius parameters log A=11.07, Ea=39.2 kcal/mol) [2]. This directly quantifies the practical consequence of the higher activation energy.

Decomposition Rate
Direct comparison
≈12.8× slower at 600 K
Reported lower decomposition rate may improve process robustness.
Extrapolated from Arrhenius parameters; k(target) 7.89×10⁻⁴ s⁻¹. Context‑dependent.
Reaction Kinetics Thermal Decomposition Rate Process Safety

Validated Application Scenarios for Chloro-(2-chloroethyl)-diethylsilane Based on Proven Differentiation


High-Temperature Vapor-Phase Silanization for Semiconductor or MEMS Surfaces

For applications requiring surface modification via chemical vapor deposition (CVD) or atomic layer deposition (ALD) at substrate temperatures above 300°C, the thermal stability of the precursor is paramount. The 12.8-fold slower decomposition rate at 600 K compared to 2-chloroethyltriethylsilane [1] means that Chloro-(2-chloroethyl)-diethylsilane will survive transport to the substrate and react controllably on the surface rather than decomposing prematurely in the gas phase. This leads to more uniform monolayers and less carbon contamination from unwanted hydrocarbon byproducts.

Sequential Derivatization Exploiting Differential Si–Cl and C–Cl Reactivity

The target compound's two distinct chlorine sites allow for chemoselective transformations. The Si–Cl bond can be reacted first with nucleophiles (e.g., alcohols, amines) under mild conditions to anchor the molecule, while the terminal C–Cl bond remains intact for subsequent nucleophilic substitution or Grignard reactions [2]. This stepwise reactivity is particularly valuable for synthesizing asymmetric functional surfaces or complex polymer architectures, where using a simpler silane like chlorotriethylsilane would only allow a single functionalization event.

Synthesis of Thermally Robust Silicone Copolymers

When used as a comonomer in hydrosilylation or condensation polymerization, the inherent thermal stability of the ethyl-chlorosilyl backbone, as validated by the highest activation energy for decomposition among its class [3], can impart greater thermal resistance to the final copolymer network. This is especially relevant for high-temperature adhesives and sealants where competing candidates with trialkylsilyl groups would introduce thermal weak points, leading to premature network breakdown.

Calibrated Reactivity for Controlled Drug Delivery Coatings

In biomedical surface engineering, precise control over degradation kinetics is essential for drug-eluting coatings. The predictable, slower hydrolysis and thermal stability of Chloro-(2-chloroethyl)-diethylsilane [1] make it a candidate for creating a more durable anchoring layer on metallic stents or implants, where a faster-degrading analog like 2-chloroethyltriethylsilane would lead to rapid delamination and burst release of the therapeutic agent.

Application
Selection Property
Validation Focus
Vapor‑phase surface modification (CVD/ALD models)
Precursor thermal stability
Decomposition rate at process temperature
Stepwise functionalization / polymer grafting
Differential Si–Cl vs C–Cl reactivity
Chemoselectivity and reaction sequence control
Thermally resistant silicone copolymer research
Backbone thermal robustness
Copolymer degradation profile under elevated temperatures
Drug‑eluting coating model studies
Hydrolytic durability and controlled release profile
Coating integrity and release kinetics in model environments
Quote Request

Request a Quote for Chloro-(2-chloroethyl)-diethylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.